2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3-methylphenyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-2-5-11(8-10)12-6-3-7-14(12)9-13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCVBOUDRXNVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Pyrrolidine Containing Scaffolds in Modern Organic Synthesis
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern organic synthesis. evitachem.comnih.govnih.govresearchgate.net This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov The significance of pyrrolidine scaffolds stems from several key features:
Stereochemical Complexity: The saturated nature of the pyrrolidine ring allows for the presence of multiple stereogenic centers, leading to a high degree of three-dimensional complexity. This is crucial for the development of stereoselective transformations and the synthesis of enantiomerically pure compounds. nih.gov
Catalytic Activity: Pyrrolidine derivatives, most notably proline and its analogues, are highly effective organocatalysts. nih.gov They can activate substrates through the formation of enamines or iminium ions, facilitating a wide range of asymmetric reactions with high efficiency and enantioselectivity.
Biological Relevance: The pyrrolidine core is a key pharmacophore in numerous biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. nih.gov This has driven extensive research into the synthesis and functionalization of pyrrolidine-containing compounds for drug discovery. nih.gov
The development of novel methods for the synthesis of substituted pyrrolidines remains an active area of research, with techniques such as catalytic asymmetric [3+2] cycloadditions and intramolecular C-H amination playing a pivotal role. nih.govbeilstein-journals.org
An Overview of Alpha Substituted Acetic Acid Derivatives in Chemical Research
Alpha-substituted acetic acid derivatives are a versatile class of compounds with broad applications in organic chemistry. nih.gov The presence of a substituent at the alpha-position to the carboxylic acid group introduces a key point of functionality and, in many cases, a stereogenic center. nih.gov
These derivatives serve as crucial intermediates in the synthesis of a variety of more complex molecules. For instance, they are precursors to alpha-amino acids, alpha-hydroxy acids, and other biologically significant compounds. nih.gov The reactivity of the carboxylic acid group allows for a wide range of transformations, including esterification, amidation, and reduction, providing access to a diverse array of chemical structures. nih.gov
Furthermore, the development of stereoselective methods for the synthesis of chiral alpha-substituted acetic acid derivatives is a major focus of chemical research. nih.gov These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction, yielding enantiomerically enriched products that are valuable building blocks for the synthesis of pharmaceuticals and other chiral materials. portico.orgsigmaaldrich.com
Contextualizing 2 2 M Tolyl Pyrrolidin 1 Yl Acetic Acid As a Chiral Building Block
The chemical compound 2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid is a prime example of a chiral building block that integrates the key features of both pyrrolidine (B122466) scaffolds and alpha-substituted acetic acid derivatives. The presence of the 2-(m-tolyl)pyrrolidine moiety introduces a defined stereochemical environment, making it a valuable tool in asymmetric synthesis. rsc.orgresearchgate.net
While extensive academic research focusing solely on this specific molecule is limited, its structure suggests a significant potential for applications in the following areas:
Asymmetric Catalysis: Similar to other chiral pyrrolidine derivatives, it can be envisioned as a ligand for metal-catalyzed asymmetric reactions or as an organocatalyst itself. The tolyl group provides steric bulk that can influence the facial selectivity of reactions.
Synthesis of Complex Molecules: This compound can serve as a chiral starting material for the synthesis of more elaborate molecules with defined stereochemistry. The acetic acid side chain provides a handle for further chemical transformations. sigmaaldrich.com
The combination of the rigid, chiral pyrrolidine ring and the reactive acetic acid functionality makes this compound a promising candidate for the development of novel synthetic methodologies.
Scope and Academic Research Focus on 2 2 M Tolyl Pyrrolidin 1 Yl Acetic Acid
Strategies for Constructing the Pyrrolidine-1-yl Acetic Acid Core
The assembly of the fundamental pyrrolidine-1-yl acetic acid scaffold can be achieved through two primary routes: the initial formation of the pyrrolidine ring with the acetic acid side chain already incorporated, or the subsequent coupling of a pre-synthesized pyrrolidine with an acetic acid derivative.
Coupling Reactions Involving Pre-synthesized Pyrrolidines and Acetic Acid Derivatives
A more common and versatile approach involves the N-alkylation or N-acylation of a pre-synthesized 2-(m-tolyl)pyrrolidine with a suitable acetic acid derivative. This strategy separates the synthesis of the chiral pyrrolidine core from the introduction of the acetic acid side chain.
The key reaction in this approach is the formation of the N-C bond between the pyrrolidine nitrogen and the acetyl group. This is typically achieved by reacting the 2-(m-tolyl)pyrrolidine with a haloacetic acid ester, such as ethyl bromoacetate (B1195939) or methyl chloroacetate, in the presence of a base. The base, often a non-nucleophilic one like potassium carbonate or triethylamine, deprotonates the secondary amine of the pyrrolidine, facilitating its nucleophilic attack on the electrophilic carbon of the haloacetic acid ester. Subsequent hydrolysis of the resulting ester furnishes the desired this compound.
For instance, the synthesis of Vildagliptin, a drug containing a cyanopyrrolidine moiety, involves the acylation of the pyrrolidine nitrogen with chloroacetyl chloride. organic-chemistry.org This highlights a common industrial strategy for forming the N-acetyl bond on a pyrrolidine ring.
| Reaction Type | Reagents | Product | Reference |
| N-Acylation | L-proline, Chloroacetyl chloride | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | organic-chemistry.org |
| N-Alkylation | Pyrrolidine, Haloacetic acid ester | 2-(Pyrrolidin-1-yl)acetic acid ester | General Method |
This table provides examples of coupling reactions for the formation of N-substituted pyrrolidines.
Stereoselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of the chiral center at the 2-position of the pyrrolidine ring is of paramount importance.
Enantioselective Approaches to the Chiral Pyrrolidine-2-position
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed for the asymmetric synthesis of 2-substituted pyrrolidines.
One powerful method is the use of biocatalysis. Transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones, achieving high enantiomeric excesses (up to >99.5% ee). nih.govrsc.orgresearchgate.net This enzymatic approach offers a green and efficient alternative to traditional chemical methods.
Asymmetric catalytic reactions are also widely used. For example, the intramolecular reductive amination of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates catalyzed by an iridium complex with a chiral ferrocene (B1249389) ligand can produce chiral 2-substituted arylpyrrolidines with up to 92% ee. researchgate.net Another approach involves a domino cross metathesis/intramolecular aza-Michael addition catalyzed by chiral phosphoric acids, yielding 2-substituted pyrrolidines with good yields and high enantioselectivity. google.com
| Catalytic System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Transaminases | ω-chloroketones | up to >99.5% | nih.govresearchgate.net |
| Iridium/Chiral Ferrocene Ligand | tert-butyl (4-oxo-4-arylbutyl)carbamate | up to 92% | researchgate.net |
| Chiral Phosphoric Acid | Enone carbamates | up to 98/2 er | google.com |
This table summarizes various enantioselective methods for the synthesis of chiral 2-substituted pyrrolidines.
Diastereoselective Control in the Synthesis of Substituted Pyrrolidinylacetic Acids
When a molecule contains more than one stereocenter, diastereoselective synthesis is required to control the relative configuration of these centers. In the context of substituted pyrrolidinylacetic acids, if there are additional stereocenters on the pyrrolidine ring or the acetic acid side chain, controlling the diastereoselectivity becomes crucial.
Asymmetric multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov For instance, the one-pot reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three stereogenic centers in a single operation with high diastereoselectivity. nih.gov Another strategy involves a sequence of azomethine ylide cycloaddition and nucleophilic cyclization, which can afford substituted pyrrolidines with high diastereomeric purity. These methods are particularly useful for creating complex pyrrolidine structures with multiple stereocenters in a controlled manner.
Asymmetric Induction Strategies for Building the Stereocenter
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. This is a fundamental concept in stereoselective synthesis.
Internal asymmetric induction utilizes a chiral center that is covalently bonded to the reactive center. For example, starting the synthesis from a chiral pool material like L-proline or D-proline can influence the stereochemical outcome of subsequent reactions.
Relayed asymmetric induction involves the temporary use of a chiral auxiliary. The chiral auxiliary is attached to the substrate, directs the stereoselective reaction, and is then removed. This approach allows for the synthesis of a specific enantiomer from an achiral precursor.
External asymmetric induction is achieved through the use of a chiral catalyst. The chiral catalyst creates a chiral environment around the reactants, favoring the formation of one stereoisomer over the other. The catalytic enantioselective methods discussed in section 2.2.1 are prime examples of external asymmetric induction.
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are powerful tools for generating molecular complexity. rsc.orgnih.gov For the synthesis of pyrrolidine-containing structures, the Ugi and Passerini reactions are particularly prominent. wikipedia.orgorganic-chemistry.orgmdpi.com
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. mdpi.com This reaction is highly versatile and can be adapted to create pyrrolidinone-based structures, which are precursors to the desired pyrrolidine ring. For instance, by using γ-aminobutyric acid as the amine component, the Ugi reaction can directly yield racetam (γ-butyrolactam) derivatives. mdpi.com An unprecedented Ugi three-component reaction of glutamine, an oxo component, and an isocyanide was reported to stereoselectively produce iminopyrrolidine-2-carboxylic acid derivatives, showcasing the reaction's utility in creating diverse pyrrolidine cores. nih.gov This reaction was successfully optimized in a "green" solvent mixture of ethanol (B145695)/water (1:1) at room temperature. nih.gov
The Passerini three-component reaction (P-3CR) , one of the oldest isocyanide-based MCRs, combines a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov This reaction has been employed in the synthesis of complex molecules and pharmaceutical intermediates. wikipedia.orgresearchgate.net While not directly forming the pyrrolidine ring, the Passerini reaction can generate highly functionalized intermediates that can be cyclized in subsequent steps to yield the desired heterocyclic scaffold. The reaction's tolerance for a wide variety of functional groups allows for the creation of diverse libraries of compounds from simple starting materials. nih.gov Research has shown that Passerini reactions can be conducted under eco-friendly conditions, for example, using catalytic aerobic oxidation to allow the use of alcohols instead of aldehydes. organic-chemistry.org
A key strategy for assembling the 2-arylpyrrolidine core involves a [3+2] cycloaddition reaction. For example, the reaction of an azomethine ylide with an alkene is a classic method for pyrrolidine synthesis. MCRs can be designed to generate the azomethine ylide in situ. A reported greener chemical diastereoselective synthesis of tetrahydropyrrolo[1,2-d] mdpi.comthieme-connect.combenzodiazepines involves the condensation of 2-azidobenzaldehyde (B97285) and L-alanine ethyl ester to yield an azomethine ylide, which then undergoes a [3+2] cycloaddition. frontiersin.org This highlights a plausible MCR pathway to the 2-arylpyrrolidine core, where a substituted benzaldehyde (B42025) (like m-tolualdehyde) could react with an amino acid ester and a suitable dipolarophile.
The table below summarizes representative multicomponent reactions used for synthesizing pyrrolidinone and related heterocyclic scaffolds.
| Reaction Type | Key Reactants | Product Scaffold | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ugi 3-Component Reaction | L-Glutamine, Cyclohexanone, Benzyl isocyanide | Iminopyrrolidine-2-carboxylic acid derivative | Ethanol/Water (1:1), RT, 16h | 83% | nih.gov |
| Ugi Reaction | Amine, Aldehyde, Diethyl acetylenedicarboxylate, Citric acid | 2-Pyrrolidinone derivative | Ethanol, RT, 3h (for imine) | Not specified | vjol.info.vn |
| Passerini Reaction (Aerobic) | Alcohols, Isocyanides, Carboxylic acids | α-Acyloxy amide | CuCl₂, NaNO₂, TEMPO, Toluene, O₂ | Good yields | organic-chemistry.org |
| [3+2] Cycloaddition MCR | 2-Azidobenzaldehyde, L-Alanine ethyl ester, N-Ethylmaleimide | Tetrahydropyrrolo[1,2-d] mdpi.comthieme-connect.comdiazepinone | Acetonitrile, Microwave | Good yields | frontiersin.org |
| Three-Component Reaction | Benzaldehyde, Aniline (B41778), Ethyl 2,4-dioxovalerate | 1,5-Diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | Acetic acid, RT | 77% | beilstein-journals.org |
Sustainable and Efficient Synthetic Routes for Pyrrolidinyl Acetic Acid Compounds
The principles of green chemistry—reducing waste, using less hazardous chemicals, and improving energy efficiency—are increasingly integral to the synthesis of pharmaceutical compounds. nih.gov
A highly sustainable approach to pyrrolidone derivatives involves the direct use of biosourced levulinic acid, which can be converted into various 5-methylpyrrolidone derivatives in the absence of any additives, catalysts, or solvents, achieving an exceptionally low E-factor (environmental factor) of 0.2. rsc.org For the synthesis of polysubstituted 2-pyrrolidinones, an efficient and green protocol has been developed using a grinding method under neat (solvent-free) and catalyst-free conditions at room temperature, affording products in high yields (68–94%) within short reaction times. researchgate.net The use of eco-friendly solvents like ethanol and water is another key aspect of sustainable synthesis for pyrrolidinone derivatives. frontiersin.orgvjol.info.vn Furthermore, ionic liquids such as pyrrolidinium (B1226570) acetate (B1210297) have been demonstrated as green and recyclable catalysts for condensation reactions, operating under solvent-free conditions at room temperature. thieme-connect.de
Biocatalysis offers a highly efficient and sustainable route to chiral building blocks. For instance, ω-transaminases have been used for the enantioselective amination of keto acids to produce chiral arylpyrrolidin-2-ones, which are cyclic analogues of γ-aminobutyric acid (GABA). mdpi.com Lipase-mediated desymmetrization of diols can produce chiral aldehydes, which are valuable precursors for subsequent Ugi or Passerini reactions to create complex chiral pyrrolidine structures. researchgate.net
For the specific construction of the α-arylpyrrolidine core, a practical and versatile two-step synthetic route has been developed. nih.govnih.gov This method consists of a Suzuki-Miyaura cross-coupling reaction followed by an enantioselective copper-catalyzed intramolecular hydroamination. nih.govnih.govresearchgate.net This strategy provides access to a broad scope of α-arylpyrrolidines, including those with pharmaceutically relevant heteroaryl substituents, with high enantiomeric purity under mild conditions. nih.govresearchgate.net Another efficient method involves the Brønsted acid-catalyzed or iodine-mediated cyclization of homoallylic anilines to furnish aryl-substituted pyrrolidines with high enantioselectivity. thieme-connect.com
Once the 2-(m-tolyl)pyrrolidine core is synthesized, the acetic acid moiety can be introduced via N-alkylation. A common method for this is the reaction of the secondary amine with an ethyl bromoacetate or a similar 2-haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid. This alkylation step is a standard transformation in organic synthesis.
The following table details examples of sustainable and efficient synthetic routes applicable to the synthesis of the pyrrolidine scaffold.
| Synthetic Approach | Key Transformation | Reactants/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Green MCR | Grinding Synthesis | Primary amines, Alkyl acetoacetates, Maleic anhydride | Solvent-free, Catalyst-free, RT | 68-94% | researchgate.net |
| Biosourced Synthesis | Direct Cyclization | Levulinic acid, Amine | Solvent-free, Catalyst-free | Very good | rsc.org |
| Biocatalysis | Enzymatic Amination (DKR) | Keto acid, ω-Transaminase (ATA-117) | Optimized co-solvent, pH | High ee and yield | mdpi.com |
| Asymmetric Catalysis | Cu-catalyzed Hydroamination | Aminoalkene, Cu(OAc)₂, (S)-DTBM-SEGPHOS | THF, RT | 78% (97.5:2.5 er) | researchgate.net |
| Ionic Liquid Catalysis | Condensation | o-Phenylenediamine, Aromatic aldehyde, [Pyrr][OAc] | Solvent-free, RT | up to 96% | thieme-connect.de |
Methodologies for Absolute Configuration Assignment
The unambiguous determination of the absolute configuration of a chiral molecule like this compound is crucial. Several powerful techniques can be employed for this purpose, often in a complementary fashion to ensure a reliable assignment. bldpharm.com
One established method involves the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the reaction of the chiral amine with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride forms diastereomeric amides. The differing spatial arrangements of the substituents in these diastereomers lead to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. By analyzing these differences, the absolute configuration of the original amine can be deduced. chemicalbook.com A similar approach can be applied to α-chiral carboxylic acids by forming esters with chiral alcohols. sigmaaldrich.com
Another powerful, non-destructive technique is Vibrational Circular Dichroism (VCD) spectroscopy. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netchemicalbook.com The experimental VCD spectrum is then compared to a theoretically predicted spectrum generated through quantum chemical calculations (e.g., Density Functional Theory, DFT) for a specific enantiomer (e.g., the (R)- or (S)-enantiomer). rdd.edu.iq A match between the experimental and calculated spectra allows for the direct assignment of the absolute configuration. chemicalbook.comrdd.edu.iq This method is particularly valuable as it can be performed on samples in solution, eliminating the need for crystallization. chemicalbook.com For complex molecules, especially those with conformational flexibility, a thorough computational search for the most stable conformers is essential for accurate spectral prediction. nih.gov
Electronic Circular Dichroism (ECD) is a complementary chiroptical technique that measures the differential absorption of circularly polarized UV-Vis light. Similar to VCD, the experimental ECD spectrum is compared with quantum chemically calculated spectra to determine the absolute configuration. ymdb.ca
Chiral Purity Determination Techniques (e.g., enantiomeric excess analysis)
Ensuring the enantiomeric purity of a single-enantiomer drug is a critical aspect of pharmaceutical development. The most widely used technique for determining the enantiomeric excess (ee) is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) . nih.gov These columns are packed with a chiral material that interacts differently with the two enantiomers, leading to their separation in time and resulting in two distinct peaks in the chromatogram. The relative area of these peaks directly corresponds to the ratio of the enantiomers in the mixture.
A variety of CSPs are commercially available, with polysaccharide-based selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly common and effective for a wide range of chiral compounds. nih.gov The choice of mobile phase, typically a mixture of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), is optimized to achieve the best separation. nih.gov
For a hypothetical analysis of this compound, a chiral HPLC method could be developed. The table below illustrates a potential set of parameters and expected results for such a separation.
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Excess Analysis
| Parameter | Value |
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | ~ 8.5 min |
| Retention Time (S)-enantiomer | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
This data is illustrative and based on typical separations of similar compounds.
In addition to direct chiral HPLC, indirect methods involving derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column, can also be employed. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Advanced NMR techniques are indispensable for the complete structural elucidation of this compound in solution. Beyond simple one-dimensional (1D) ¹H and ¹³C NMR, two-dimensional (2D) experiments provide detailed information about connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, helping to assign protons on the pyrrolidine ring and the tolyl substituent.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connectivity between the pyrrolidine ring, the acetic acid moiety, and the m-tolyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry and preferred conformations by observing through-space interactions between protons on the pyrrolidine ring and its substituents.
For the N-acetylated analogue, which is often used as a model for conformational studies due to the restricted rotation around the amide bond, distinct sets of signals for different conformers may be observed at low temperatures. The table below presents hypothetical ¹H NMR chemical shifts for a 2-substituted N-acetylpyrrolidine, illustrating the complexity that can arise from conformational heterogeneity.
Table 2: Hypothetical ¹H NMR Data for a 2-Substituted N-Acetylpyrrolidine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (pyrrolidine) | 4.15 | t | 8.0 |
| H-5a (pyrrolidine) | 3.60 | m | |
| H-5b (pyrrolidine) | 3.45 | m | |
| H-3, H-4 (pyrrolidine) | 1.80 - 2.10 | m | |
| N-Acetyl CH₃ | 2.05 / 2.15 | s | |
| Aryl-CH₃ | 2.35 | s | |
| Aryl-H | 7.00 - 7.30 | m |
This data is illustrative. The observation of two singlets for the N-acetyl group would indicate the presence of cis and trans amide rotamers.
X-ray Crystallography for Precise Molecular Geometry and Chirality Confirmation
Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. bldpharm.com This technique yields precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular geometry in the solid state.
For a chiral compound like this compound, successful crystallization of a single enantiomer allows for the determination of its absolute stereochemistry through the analysis of anomalous dispersion effects, often reported as the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.
While a crystal structure for the title compound is not publicly available, the table below presents hypothetical crystallographic data based on related pyrrolidine derivatives. This illustrates the type of information that would be obtained from such an analysis.
Table 3: Hypothetical X-ray Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| Volume (ų) | 1575 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
| Flack Parameter | 0.05(3) |
This data is for illustrative purposes only.
Conformational Analysis of the Pyrrolidine Ring and Substituents
The five-membered pyrrolidine ring is not planar and adopts puckered conformations, typically described as either "envelope" (E) or "twist" (T) forms. The specific conformation is influenced by the nature and position of the substituents on the ring. For a 2-substituted N-acylpyrrolidine, the N-acyl group tends to favor an axial orientation for the C2 substituent to minimize steric strain. bldpharm.com
The conformational equilibrium of the pyrrolidine ring can be investigated using a combination of NMR spectroscopy and computational modeling. In NMR, the magnitude of the three-bond proton-proton coupling constants (³JHH) around the ring is dependent on the dihedral angle between the protons, as described by the Karplus equation. By analyzing these coupling constants, the preferred conformation of the pyrrolidine ring in solution can be inferred.
Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of different possible conformers. A conformational search can identify the lowest energy (most stable) structures. The results of these calculations, including the predicted relative energies and populations of different conformers, provide a detailed picture of the conformational landscape of the molecule. For this compound, key conformational features would include the pucker of the pyrrolidine ring, the orientation of the m-tolyl group, and the rotational isomerism around the N-C(acetic acid) bond.
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical modification, offering a gateway to a wide range of derivatives through well-established synthetic protocols.
Esterification of the carboxylic acid can be achieved under various conditions. Standard acid-catalyzed esterification with an alcohol in the presence of a strong acid catalyst like sulfuric acid or a solid-phase catalyst such as Amberlyst-15 can yield the corresponding esters. researchgate.net The choice of alcohol can be varied to introduce a wide array of functional groups, thereby modulating the lipophilicity and other physicochemical properties of the parent molecule.
Amidation represents another key transformation. The carboxylic acid can be activated using common coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine to form the corresponding amide. This approach allows for the introduction of diverse substituents based on the chosen amine.
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Alcohol (R-OH), H₂SO₄ (cat.), heat | Ester (R-O-C(=O)-) |
| Amidation | Amine (R¹R²NH), DCC or EDC, solvent | Amide (-C(=O)-NR¹R²) |
The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov The resulting alcohol provides a new handle for further functionalization, such as etherification or esterification with a different acyl group.
While the carboxylic acid group is already in a high oxidation state, oxidative transformations are generally not applicable. However, the adjacent methylene (B1212753) group could potentially undergo oxidation under specific conditions, although this is less common.
Chemical Modifications of the Pyrrolidine Ring System
The pyrrolidine ring offers several positions for chemical modification, including the nitrogen atom and the carbon atoms of the ring.
N-functionalization of the pyrrolidine amine can be achieved through various reactions. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride can introduce a variety of substituents on the nitrogen. researchgate.net
Oxidation of the pyrrolidine ring is a known transformation. The use of oxidizing agents such as iron(II)-hydrogen peroxide or specific iron complexes with molecular oxygen can lead to the formation of the corresponding pyrrolidin-2-ones (lactams). researchgate.net Electrochemical methods, such as aminoxyl-mediated Shono-type oxidation, can also be employed for the selective oxidation of pyrrolidines to pyrrolidinones. acs.org Furthermore, δ-oxidation of the pyrrolidine moiety, as observed in the metabolism of some drugs, can lead to ring opening. nih.gov
Direct C-H functionalization of the pyrrolidine ring is an emerging area. For instance, redox-neutral α-C-H arylation of pyrrolidines has been reported, providing a method to introduce aryl substituents at the α-position. nih.gov
Table 2: Potential Modifications of the Pyrrolidine Ring
| Modification Type | Reagents and Conditions | Product Feature |
| N-Functionalization | Aldehyde/Ketone, NaBH₃CN | Substituted amine |
| Oxidation to Lactam | Fe(II)/H₂O₂, or electrochemical oxidation | Pyrrolidin-2-one ring |
| α-C-H Arylation | Quinone monoacetal, base | α-Aryl substituted pyrrolidine |
Functionalization of the m-Tolyl Aromatic Moiety
The m-tolyl group provides a site for electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the benzene (B151609) ring. The methyl group is an ortho-, para-director, while the pyrrolidinylacetic acid substituent, being electron-donating, will also direct incoming electrophiles to the ortho and para positions relative to its point of attachment. The interplay of these two groups will determine the regioselectivity of the substitution.
Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst like FeCl₃. byjus.com
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com The nitro group can be subsequently reduced to an amino group, providing a further point for derivatization.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. byjus.com
The tolyl group itself consists of a methyl group attached to a benzene ring. wikipedia.org This methyl group can also be a site for functionalization, for example, through radical halogenation followed by nucleophilic substitution.
Synthesis of Poly-Functionalized Analogs for Diversification Libraries
The generation of chemical libraries with diverse functionalities is a cornerstone of modern drug discovery. The scaffold of this compound is well-suited for the creation of such libraries by combining the derivatization strategies discussed above.
A combinatorial approach can be employed, where different building blocks are systematically combined to generate a large number of distinct compounds. For example, a library of amides can be created by reacting the parent carboxylic acid with a diverse set of amines. acs.org Similarly, a library of N-substituted pyrrolidines can be synthesized through reductive amination with a variety of aldehydes and ketones. researchgate.net
By systematically varying the substituents on the carboxylic acid, the pyrrolidine ring, and the m-tolyl moiety, a vast chemical space can be explored. This "build-couple-transform" paradigm allows for the generation of lead-like libraries with significant scaffold diversity. researchgate.net High-throughput screening of these libraries can then identify compounds with desired biological activities.
Applications in Asymmetric Synthesis and Catalysis
Utilization as a Chiral Auxiliary in Enantioselective Transformations
Chiral auxiliaries derived from proline, a parent structure of the compound , are known to exert significant diastereoselective control in a variety of carbon-carbon bond-forming reactions. For instance, amides derived from proline and its derivatives can effectively control the facial selectivity of enolate attack in aldol (B89426) reactions, Mannich reactions, and Michael additions. The steric hindrance provided by the substituent at the 2-position of the pyrrolidine (B122466) ring is crucial in directing the approach of the electrophile. In the hypothetical application of 2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid, the m-tolyl group would be expected to play a significant role in creating a chiral environment to favor the formation of one diastereomer over the other.
The stereoselective alkylation of enolates is a cornerstone of asymmetric synthesis. Chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, have proven highly effective in this regard. Pyrrolidine-based auxiliaries can also be employed to achieve high levels of stereocontrol in the alkylation of carbonyl compounds. The mechanism of stereodifferentiation typically involves the formation of a rigid, chelated enolate intermediate where one face is sterically shielded by the auxiliary, directing the incoming alkylating agent to the opposite face. For this compound, the formation of a lithium or boron enolate of an attached acyl group could, in principle, allow for highly diastereoselective alkylation reactions.
Similarly, in nucleophilic addition reactions to carbonyl groups, a chiral auxiliary attached to the nucleophile or the electrophile can control the stereochemical outcome. The predictable facial bias imposed by the pyrrolidine auxiliary would be the key factor in determining the configuration of the newly formed stereocenter.
Chiral auxiliaries can also influence the stereochemical course of rearrangement reactions, such as sigmatropic rearrangements (e.g., Claisen or Cope rearrangements). By inducing a preferred conformation in the transition state, the auxiliary can direct the formation of a specific diastereomer of the product. While there is no specific data on the use of this compound in this context, the principle remains that the steric and electronic properties of the tolyl-substituted pyrrolidine ring would be instrumental in controlling the stereoselectivity of such transformations.
Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Processes
In metal-catalyzed reactions, chiral ligands bind to a metal center to create a chiral catalytic species that can differentiate between enantiotopic faces, atoms, or groups in a prochiral substrate. The acetic acid moiety of this compound provides a coordination site, which, in conjunction with the pyrrolidine nitrogen, could allow it to act as a bidentate ligand for various transition metals.
Chiral ligands based on the pyrrolidine framework have been successfully employed in a wide range of enantioselective metal-catalyzed reactions, including hydrogenations, hydrosilylations, allylic alkylations, and Diels-Alder reactions. The effectiveness of such a ligand derived from this compound would depend on its ability to create a well-defined and sterically demanding chiral pocket around the metal's active site. This chiral environment would force the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomeric product. The specific substitution pattern on the tolyl group could be tuned to optimize the electronic and steric properties of the ligand for a particular catalytic transformation.
In the absence of specific experimental data for this compound, the potential for its application in these areas remains speculative, based on the established success of structurally related chiral pyrrolidine derivatives. Further research is required to elucidate the specific catalytic activities and stereodirecting abilities of this particular compound.
Mechanistic Studies of Reactions Involving 2 2 M Tolyl Pyrrolidin 1 Yl Acetic Acid
Elucidation of Reaction Pathways for its Synthesis and Derivatization
The synthesis of 2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid and its derivatives can be achieved through various reaction pathways. A common approach involves the construction of the pyrrolidine (B122466) ring followed by the introduction of the acetic acid moiety, or vice versa.
One plausible synthetic pathway begins with the multi-component reaction of an appropriate aldehyde, amine, and dicarbonyl compound to form a substituted pyrrolidine ring. For instance, a reaction analogous to the one described for the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones could be adapted. This would involve the reaction of m-tolualdehyde, an appropriate amine, and a derivative of succinic acid or a related four-carbon building block. The initial step would likely be the formation of an enamine from the amine and the dicarbonyl compound, which then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and dehydration steps would lead to the formation of the pyrrolidine ring. The acetic acid side chain could then be introduced via N-alkylation of the secondary amine of the pyrrolidine ring with a haloacetic acid ester, followed by hydrolysis.
Alternatively, a pathway could commence from a pre-formed pyrrolidine derivative. For example, a method analogous to the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines could be envisioned. This would involve the reaction of a suitable cyclopropane (B1198618) with an aniline (B41778) derivative, followed by a series of transformations to yield the desired product.
Derivatization of this compound typically involves reactions of the carboxylic acid group. For example, esterification can be achieved by reacting the acid with an alcohol under acidic conditions. Amide formation can be accomplished by treating the carboxylic acid with an amine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC). These reactions proceed through standard acyl substitution mechanisms.
Investigation of Stereoselectivity-Governing Mechanisms in Asymmetric Reactions
The stereochemistry of the chiral center at the 2-position of the pyrrolidine ring is a critical aspect of the chemistry of this compound. The control of this stereocenter during synthesis is paramount and is governed by the reaction mechanism.
In asymmetric syntheses, chiral auxiliaries or catalysts are often employed to direct the stereochemical outcome of the reaction. For instance, in a reaction involving the cyclization of an acyclic precursor, a chiral catalyst can create a chiral environment that favors the formation of one enantiomer over the other. The catalyst can achieve this by forming a diastereomeric transition state with the substrate, where one transition state is energetically more favorable.
The principles of stereoselective reactions, where one stereoisomer is preferentially formed over another, are central to this process. The specific mechanism of stereoselection depends on the chosen synthetic route. If a chiral pool approach is used, starting from an enantiomerically pure precursor like L-proline, the stereochemistry is pre-determined. However, in de novo syntheses, the stereoselectivity is determined in a key bond-forming step. For example, in an asymmetric hydrogenation of a pyrroline (B1223166) precursor, a chiral metal catalyst would coordinate to the substrate in a specific manner, leading to the delivery of hydrogen from a particular face of the molecule.
The development of stereoselective synthesis methods for pyrrolidine-containing compounds is an active area of research, with many strategies being applicable to the synthesis of this compound. These methods often rely on the principles of kinetic resolution or asymmetric desymmetrization.
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are essential for a complete understanding of a reaction mechanism. In the synthesis of this compound, several transient species can be postulated.
In a multi-component reaction approach, iminium ions and enamines are likely intermediates. The formation of the pyrrolidine ring would proceed through a series of cyclization and condensation steps, each involving distinct intermediates. For example, after the initial Michael addition, a cyclic hemiaminal could be formed, which would then dehydrate to form a pyrroline intermediate. This pyrroline could then be reduced to the final pyrrolidine.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable tools for the detection and characterization of these intermediates. In some cases, intermediates can be isolated and their structures determined by X-ray crystallography. For example, in the study of the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, various intermediates were proposed and computationally evaluated to determine the most likely reaction pathway.
Table 1: Plausible Intermediates in the Synthesis of this compound
| Intermediate Type | Description |
| Iminium Ion | Formed from the reaction of an aldehyde and a secondary amine. |
| Enamine | Formed from the reaction of a ketone or aldehyde with a secondary amine. |
| Cyclic Hemiaminal | An intermediate in the cyclization step leading to the pyrrolidine ring. |
| Pyrroline | A partially unsaturated five-membered nitrogen-containing ring. |
Transition State Analysis in Catalytic Cycles
For an asymmetric catalytic synthesis of this compound, the transition state of the enantioselective step would involve the substrate, the catalyst, and any other reacting species. The chiral catalyst would create a well-defined three-dimensional environment that preferentially stabilizes one diastereomeric transition state over the other.
For example, in a hypothetical asymmetric aza-Michael addition to form the pyrrolidine ring, a chiral Brønsted acid catalyst could activate the electrophile and simultaneously orient the nucleophile for a facial-selective attack. Density Functional Theory (DFT) calculations could be employed to model the transition states for the formation of both enantiomers. The calculated energy difference between these transition states would correlate with the experimentally observed enantiomeric excess.
The analysis of these transition states can reveal key non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for the stereochemical control. This understanding can then be used to design more efficient and selective catalysts.
Table 2: Key Parameters in Transition State Analysis
| Parameter | Description |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. |
| Transition State Geometry | The arrangement of atoms at the highest point on the reaction coordinate. |
| Key Non-covalent Interactions | Hydrogen bonds, van der Waals forces, and steric interactions that stabilize the transition state. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
A thorough search for published research yielded no specific quantum chemical calculations, such as Density Functional Theory (DFT) studies, for 2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid. Consequently, there is no available data on its calculated electronic structure, frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, or predicted reactivity descriptors.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
No molecular dynamics (MD) simulation studies specifically investigating the conformational landscapes or intermolecular interactions of this compound have been found in the scientific literature. Such studies would be valuable for understanding the molecule's flexibility and its behavior in various solvent environments, but this research has not yet been published.
Prediction of Spectroscopic Parameters and Chiroptical Properties
There are no available computational studies that predict the spectroscopic parameters (e.g., ¹H-NMR, ¹³C-NMR, IR) or chiroptical properties (e.g., optical rotation, electronic circular dichroism) of this compound. While computational methods are frequently used to support experimental characterization, this has not been documented for this specific compound.
Docking and Scoring Studies
The literature search did not identify any molecular docking or scoring studies involving this compound in the context of non-biological interactions, such as with catalysts or reagents. While the structure suggests potential utility as a chiral ligand, no computational investigations into its binding modes or interaction energies with catalytic centers have been published.
In Silico Design of Novel Derivatives or Catalytic Systems
Future Research Directions and Emerging Opportunities
Development of Novel and More Sustainable Synthetic Methodologies
The synthesis of pyrrolidine (B122466) derivatives has traditionally relied on methods that are often resource-intensive and may generate significant waste. The future of synthesizing 2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid lies in the adoption of greener and more sustainable practices. Research in this area is anticipated to focus on methodologies that improve efficiency, reduce environmental impact, and utilize readily available starting materials.
Key approaches include one-pot, multi-component domino reactions which can construct complex molecular architectures in a single step, minimizing the need for intermediate purification and reducing solvent usage. rsc.org For instance, a three-component reaction involving an appropriate indole (B1671886) derivative, an isatin, and an amino acid could be explored under catalyst-free conditions in environmentally benign solvents like ethanol-water mixtures. rsc.org Another avenue involves metal-free, acid-catalyzed intramolecular cyclizations of acyclic precursors, which offers a modular and efficient route to 2-arylpyrrolidine structures. nih.gov These methods stand in contrast to more traditional, multi-step syntheses and offer significant advantages in terms of atom economy and process efficiency.
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Feature | Traditional Synthetic Methods | Novel Sustainable Methodologies |
|---|---|---|
| Solvent Systems | Often relies on chlorinated or aprotic polar solvents. | Focus on green solvents such as water, ethanol (B145695), or solvent-free conditions. rsc.org |
| Catalysis | May use stoichiometric, toxic, or heavy metal-based catalysts. | Employs catalyst-free conditions, organocatalysts, or recyclable nanocatalysts. rsc.orgrsc.org |
| Process | Typically multi-step with isolation of intermediates. | Favors one-pot, tandem, or domino reactions to improve efficiency. rsc.org |
| Atom Economy | Can be low due to the use of protecting groups and multiple steps. | Generally high, as more atoms from the reactants are incorporated into the final product. |
| Starting Materials | May depend on complex and pre-functionalized precursors. | Aims to use simple, readily available, and potentially bio-based starting materials. |
Exploration of Advanced Chiral Catalyst Systems Incorporating the Pyrrolidinyl Acetic Acid Framework
The inherent chirality of this compound makes its framework an attractive candidate for the development of novel chiral catalysts and ligands for asymmetric synthesis. The pyrrolidine ring is a privileged structure in organocatalysis, and the acetic acid moiety provides a convenient handle for coordination to metal centers or for establishing secondary interactions in a catalyst-substrate complex.
Future work will likely explore the incorporation of this framework into various catalytic systems. For example, it could serve as a ligand for transition metals like copper or palladium in catalytic asymmetric 1,3-dipolar cycloadditions to synthesize other complex pyrrolidines. rsc.org The carboxylic acid group could be used to anchor the molecule to a solid support or a magnetic nanoparticle, creating a recyclable heterogeneous catalyst. rsc.org Research into L-proline functionalized magnetic nanorods has demonstrated the potential of such systems for the stereoselective synthesis of spirocyclic pyrrolidines, and a similar approach could be adapted for catalysts based on the title compound. rsc.org Furthermore, computational studies could be employed to guide the design of these new catalysts, predicting their stereoselectivity and efficiency before their synthesis. acs.org
Table 2: Potential Chiral Catalyst Systems Incorporating the Pyrrolidinyl Acetic Acid Framework
| Catalyst System Type | Potential Application | Key Features and Advantages |
|---|---|---|
| Organocatalyst | Asymmetric aldol (B89426), Michael, and Mannich reactions. | Metal-free, lower toxicity, and stable to air and moisture. The pyrrolidine nitrogen acts as the catalytic center. |
| Transition Metal Ligand | Asymmetric hydrogenation, C-C cross-coupling, cycloadditions. | High turnover numbers and frequencies. The acetic acid and nitrogen can act as a bidentate ligand for metals like Rh, Ru, Pd. |
| Heterogeneous Catalyst | Recyclable catalysis for various asymmetric transformations. | The framework can be immobilized on supports (silica, polymers, nanoparticles) for easy separation and reuse. rsc.org |
| Phase-Transfer Catalyst | Asymmetric alkylations and cyclizations. | The chiral ammonium (B1175870) salt derived from the pyrrolidine nitrogen could induce enantioselectivity in biphasic systems. |
Integration with Continuous Flow Chemistry for Scalable Synthesis
To transition from laboratory-scale synthesis to industrial production, efficiency, safety, and scalability are paramount. Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals like this compound. The use of microreactors provides superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, better selectivity, and improved safety profiles.
Future research should investigate the translation of optimal batch synthesis conditions to a continuous flow process. This would involve designing a reactor setup that can handle the specific reaction kinetics and potential for solid precipitation. The integration of in-line purification and analysis techniques could enable a fully automated and highly efficient manufacturing process. This approach is particularly valuable for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volume minimizes potential risks.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Scalability | Challenging; often requires re-optimization of conditions. | Easier to scale up by running the system for longer or by "numbering-up" reactors. |
| Heat Transfer | Limited by the surface-area-to-volume ratio. | Excellent heat transfer due to high surface-area-to-volume ratio, allowing for better temperature control. |
| Mass Transfer | Can be inefficient, leading to local concentration gradients. | Rapid and efficient mixing, leading to better reproducibility and yields. |
| Safety | Higher risk due to large volumes of reagents and solvents. | Inherently safer due to small internal volumes and better control over reaction exotherms. |
| Process Control | Manual or semi-automated control over reaction parameters. | Fully automatable with integrated real-time monitoring and feedback loops. |
Chemoenzymatic Approaches for Stereocontrolled Synthesis
The demand for enantiomerically pure compounds has driven the development of highly selective synthetic methods. Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the unparalleled selectivity of enzymes, presents a powerful strategy for the stereocontrolled synthesis of this compound.
Future investigations could focus on several chemoenzymatic routes. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of the final compound or a key intermediate. Alternatively, a prochiral precursor could be desymmetrized using an enzyme to install the desired stereocenter. The burgeoning field of enzyme engineering could also be harnessed to create novel biocatalysts specifically tailored for the synthesis of the 2-(m-tolyl)pyrrolidine core. Biomimetic approaches, inspired by the function of coenzymes like NADH, could also be explored for the asymmetric reduction of an imine precursor to form the chiral pyrrolidine ring. nih.gov
Table 4: Potential Chemoenzymatic Strategies
| Enzymatic Approach | Description | Target Transformation |
|---|---|---|
| Kinetic Resolution | An enzyme (e.g., lipase) selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. | Resolution of a racemic ester precursor of the final acid. |
| Dynamic Kinetic Resolution | Combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer to achieve a theoretical yield of 100%. | Conversion of a racemic intermediate entirely to the desired enantiomer. |
| Asymmetric Desymmetrization | An enzyme selectively transforms one of two identical functional groups in a prochiral molecule. | Stereoselective hydrolysis of a diester precursor. |
| Biocatalytic Asymmetric Reduction/Amination | Use of enzymes like imine reductases or aminotransferases to form the chiral amine center. | Conversion of a prochiral imine or ketone precursor to the chiral pyrrolidine. |
Design of Next-Generation Chiral Scaffolds Based on the Current Compound's Structure
The this compound structure serves as a valuable starting point for the design of next-generation chiral scaffolds with tailored properties. By systematically modifying the core structure, new molecules can be created for a wide range of applications, from improved organocatalysts to novel therapeutic agents.
Future design strategies could involve several modifications. The electronic and steric properties of the tolyl group could be fine-tuned by introducing different substituents on the aromatic ring to modulate catalyst activity or receptor binding. The carboxylic acid group could be converted into other functional groups, such as amides, esters, or tetrazoles, to explore new chemical space and biological activities. nih.govorgsyn.org Furthermore, additional stereocenters could be introduced onto the pyrrolidine ring to create more rigid and complex scaffolds, which could offer enhanced stereocontrol in catalytic applications or higher binding affinity in biological systems. The introduction of sp3-rich fragments is a known strategy to improve the properties of drug candidates. acs.org
Table 5: Strategies for Designing Next-Generation Chiral Scaffolds
| Structural Modification | Rationale / Potential Outcome | Example Application |
|---|---|---|
| Varying Aryl Substituents | Tune electronic/steric properties; improve solubility or binding affinity. | Optimization of a ligand for a specific metal-catalyzed reaction. |
| Modifying the Carboxylic Acid | Create bioisosteres (e.g., tetrazole); form amides for new drug candidates or polymer attachment. | Development of new CXCR4 antagonists for cancer therapy. nih.gov |
| Substitution on the Pyrrolidine Ring | Introduce additional stereocenters; increase structural rigidity; block metabolic sites. | Creation of more selective LRRK2 inhibitors for neurodegenerative diseases. acs.org |
| Incorporation into Macrocycles | Constrain conformation; enhance binding affinity through pre-organization. | Design of potent enzyme inhibitors or G-protein coupled receptor modulators. |
| Formation of Fused Ring Systems | Create novel, rigid bicyclic or polycyclic scaffolds. | Exploration of new chemical space for discovery of bioactive compounds. |
Q & A
Basic: What are the established synthetic routes for 2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid?
A common approach involves nucleophilic substitution between a pyrrolidine derivative (e.g., 2-(m-Tolyl)pyrrolidine) and a halogenated acetic acid precursor (e.g., bromoacetic acid). The reaction typically proceeds under basic conditions (e.g., NaOH or K₂CO₃) in polar solvents like ethanol or water, analogous to methods used for similar pyrrolidine-acetic acid hybrids . Purification may require recrystallization or column chromatography.
Advanced: How can reaction yields be optimized for this synthesis?
Key variables include:
- Solvent polarity : Higher polarity solvents (e.g., DMF) may enhance nucleophilicity .
- Temperature : Elevated temperatures (50–80°C) improve kinetics but risk side reactions.
- Base selection : Stronger bases (e.g., NaH) could deprotonate intermediates but may degrade acid-sensitive groups. Methodical DoE (Design of Experiments) is recommended to balance these factors .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry of the m-Tolyl and pyrrolidine groups.
- FT-IR : Verifies carboxylic acid (1700–1750 cm⁻¹) and pyrrolidine ring (C-N stretch ~1250 cm⁻¹).
- X-ray crystallography : Resolves stereochemistry, as demonstrated for structurally related pyrrolidine derivatives .
- HRMS : Validates molecular weight (theoretical MW: 247.3 g/mol) .
Advanced: How to resolve conflicting data in spectroscopic characterization?
Conflicting NMR/IR peaks may arise from tautomerism or impurities. Use multi-dimensional NMR (e.g., COSY, HSQC) and cross-validate with computational spectroscopy (DFT calculations). For crystallographic ambiguity, refine data with software like SHELXL and compare with analogous structures .
Basic: What in vitro assays are suitable for evaluating biological activity?
- Enzyme inhibition : Screen against target enzymes (e.g., proteases) using fluorogenic substrates.
- Cellular uptake : Measure intracellular concentration via LC-MS, noting the compound’s topological polar surface area (~40.5 Ų) as a predictor of membrane permeability .
- Cytotoxicity : Use MTT assays in relevant cell lines, referencing protocols for pyrrolidine-based bioactive molecules .
Advanced: How to design mechanistic studies for its biological activity?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins.
- Mutagenesis : Identify critical residues in the target’s active site by comparing wild-type and mutant responses.
- Metabolic profiling : Use radiolabeled analogs (e.g., ¹⁴C-acetic acid moiety) to track biotransformation .
Basic: What computational tools predict its pharmacokinetic properties?
- LogP calculation : Tools like MarvinSuite estimate lipophilicity (experimental XlogP ~2.0 for similar compounds) .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets, leveraging the compound’s hydrogen-bonding capacity (1 donor, 3 acceptors) .
Advanced: How to address poor solubility in biological assays?
- Co-solvents : Use DMSO (≤1%) or cyclodextrin-based formulations.
- Prodrug strategy : Synthesize ester derivatives (e.g., methyl ester) to enhance solubility, as shown for related pyrrolidine-acetic acid systems .
Basic: What are key stability considerations under experimental conditions?
- pH sensitivity : The carboxylic acid group may degrade under strong acidic/basic conditions. Use buffered solutions (pH 6–8) for storage.
- Light/temperature : Store at –20°C in amber vials to prevent photodegradation, consistent with handling protocols for labile acetic acid derivatives .
Advanced: How to analyze contradictory results in SAR (Structure-Activity Relationship) studies?
Contradictions may arise from off-target effects or assay variability. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
